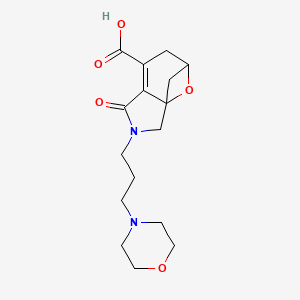
2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,4,5,6-hexahydro-3a,5-epoxyisoindole-7-carboxylic acid
Vue d'ensemble
Description
2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,4,5,6-hexahydro-3a,5-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C16H22N2O5 and its molecular weight is 322.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,4,5,6-hexahydro-3a,5-epoxyisoindole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,4,5,6-hexahydro-3a,5-epoxyisoindole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biotransformation in Humans
The compound is extensively metabolized in humans, as observed with moclobemide, a structurally related substance. Metabolic pathways include oxidative attack on the morpholine moiety, leading to various oxidation products. The study found that after oral administration, a significant portion of the dose was recovered in the urine within 4 days, highlighting the compound's metabolic transformation in the human body (Jauch et al., 1990).
Effect on Composite-to-Composite Repair Strength
The compound's effects were studied in the context of chemical surface treatments on aged resin composites. The study specifically examined the influence of morpholine on the bond strength of aged resin composite repaired with new resin composite, revealing that morpholine significantly increased bond strength, providing insights into its potential applications in material science and dentistry (Klaisiri et al., 2022).
Influence on Serum Metabolomics
In a clinical context, the compound's influence was observed in a study exploring serum metabolomics changes in response to n-3 fatty acid supplements in Chinese patients with type 2 diabetes. The study identified significant biomarkers, suggesting the compound's potential role in understanding metabolic changes and treatment responses in such conditions (Zheng et al., 2016).
Residue Concentration in Fruits and Juices
The compound's residue concentration was analyzed in various fruits and juices to determine dietary exposure among the Chinese population. This study highlights the compound's relevance in food safety and public health, as understanding residue levels can inform regulations and consumer safety measures (Cao et al., 2019).
Propriétés
IUPAC Name |
3-(3-morpholin-4-ylpropyl)-4-oxo-9-oxa-3-azatricyclo[6.1.1.01,5]dec-5-ene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c19-14-13-12(15(20)21)8-11-9-16(13,23-11)10-18(14)3-1-2-17-4-6-22-7-5-17/h11H,1-10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWQTWBSBJGFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2CC34CC(O3)CC(=C4C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Morpholin-4-ylpropyl)-1-oxo-1,2,3,4,5,6-hexahydro-3a,5-epoxyisoindole-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



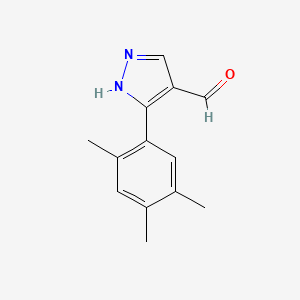
![1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde](/img/structure/B1392521.png)
![1-(4-Methoxybenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392522.png)
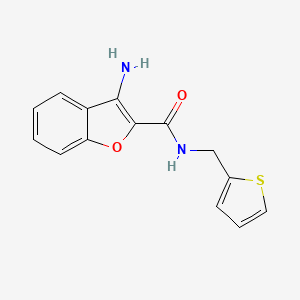
![(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392524.png)

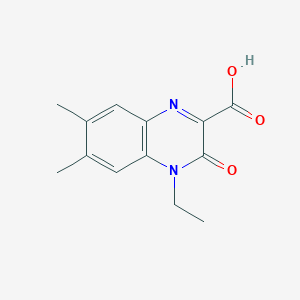

![2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1392534.png)
![3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B1392537.png)

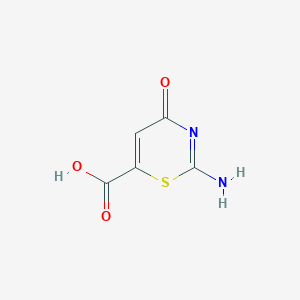
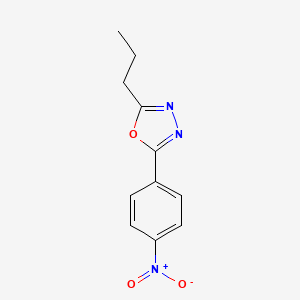
![6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1392543.png)